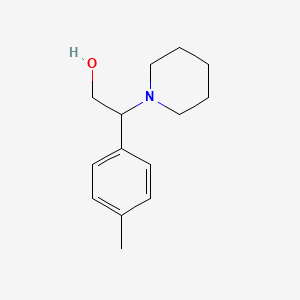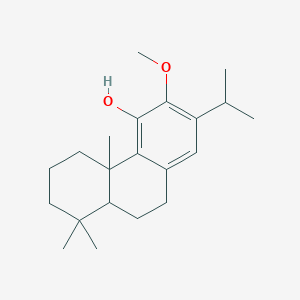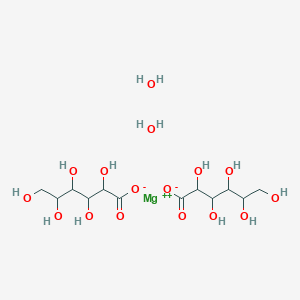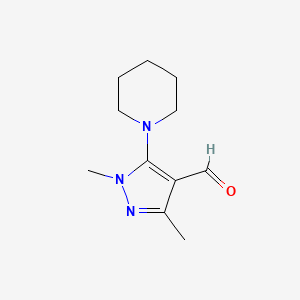
beta-p-Tolyl-1-piperidineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-p-Tolyl-1-piperidineethanol: is an organic compound with the molecular formula C14H21NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tolyl group (a benzene ring with a methyl group) attached to the piperidine ring via an ethanol linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-p-Tolyl-1-piperidineethanol typically involves the reaction of p-tolylmagnesium bromide with 1-piperidineethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-p-Tolyl-1-piperidineethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of p-tolyl-1-piperidineethanone.
Reduction: Formation of beta-p-Tolyl-1-piperidineethane.
Substitution: Formation of beta-p-Tolyl-1-piperidineethyl halides or amines.
Applications De Recherche Scientifique
Beta-p-Tolyl-1-piperidineethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of beta-p-Tolyl-1-piperidineethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Piperidineethanol: A simpler analog without the tolyl group.
2-(Piperidin-1-yl)ethanol: Another analog with a different substitution pattern on the piperidine ring
Uniqueness: Beta-p-Tolyl-1-piperidineethanol is unique due to the presence of the tolyl group, which can enhance its biological activity and specificity. The tolyl group can also influence the compound’s physicochemical properties, such as solubility and stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
7550-23-4 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C14H21NO/c1-12-5-7-13(8-6-12)14(11-16)15-9-3-2-4-10-15/h5-8,14,16H,2-4,9-11H2,1H3 |
Clé InChI |
SQPDEISARUKWLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CO)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)

![5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)




![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B12109543.png)
![2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-](/img/structure/B12109548.png)
